Home > Products > Screening Compounds P19142 > N-CYCLOPROPYL-3-METHANESULFONAMIDO-4-METHYLBENZAMIDE
N-CYCLOPROPYL-3-METHANESULFONAMIDO-4-METHYLBENZAMIDE -

N-CYCLOPROPYL-3-METHANESULFONAMIDO-4-METHYLBENZAMIDE

Catalog Number: EVT-4578547
CAS Number:
Molecular Formula: C12H16N2O3S
Molecular Weight: 268.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3-Trifluoromethylsulfonyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)phenyl]benzamide (AN-024)

  • Compound Description: AN-024 is an intermediate in the synthesis of Imatinib analogs. []
  • Relevance: Both AN-024 and N-Cyclopropyl-4-methyl-3-[(methylsulfonyl)amino]benzamide share a core benzamide structure. They differ in the substituents on the benzamide ring. AN-024 has a trifluoromethylsulfonyl group at the 3-position and a complex substituted phenyl group at the nitrogen, while the target compound has a methylsulfonyl group at the 3-position and a cyclopropyl group at the nitrogen. []

Imatinib [4-(4-methylpiperazin-1-ylmethyl)-N-[4-methyl-3-[(4-pyridin-3-yl)pyrimidin-2-yl)amino]phenyl]benzamide]

  • Compound Description: Imatinib is a tyrosine kinase inhibitor used to treat leukemia. It functions by specifically inhibiting the activity of tyrosine kinases. [, , , ]
  • Relevance: Both Imatinib and N-Cyclopropyl-4-methyl-3-[(methylsulfonyl)amino]benzamide share a core benzamide structure with a substituted phenyl group attached to the nitrogen of the amide. The key difference lies in the substituents on the phenyl ring and the presence of a 4-(4-methylpiperazin-1-ylmethyl) group on the benzamide ring in Imatinib. [, , , ]

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide

  • Compound Description: This compound is a close analog of Imatinib. []
  • Relevance: This compound exhibits a very similar structure to Imatinib, sharing the core benzamide, substituted phenyl, and 4-(4-methylpiperazin-1-ylmethyl) features. This makes it also structurally related to N-Cyclopropyl-4-methyl-3-[(methylsulfonyl)amino]benzamide, primarily through the shared benzamide scaffold and substituted phenyl group, although it lacks the methylsulfonyl group present in the target compound. []
  • Compound Description: AKE-72 is a potent pan-BCR-ABL inhibitor, effective against various imatinib-resistant mutants, including the T315I gatekeeper mutant. []
  • Relevance: AKE-72 and N-Cyclopropyl-4-methyl-3-[(methylsulfonyl)amino]benzamide both belong to the diarylamide class of compounds, characterized by the presence of two aromatic rings connected by an amide bond. []

Nilotinib (4-Methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide hydrochloride monohydrate)

  • Compound Description: Nilotinib is an anti-leukemic drug used in cancer therapy. It exists in different crystalline modifications, including a novel nanosize weakly crystalline form. [, ]
  • Relevance: Both Nilotinib and N-Cyclopropyl-4-methyl-3-[(methylsulfonyl)amino]benzamide share a core benzamide structure with a substituted phenyl ring attached to the nitrogen. Similarities also exist in their substituents, such as the presence of a methyl group on the benzamide ring and a trifluoromethyl group on the phenyl ring in Nilotinib. The arrangement and specific groups on the phenyl ring are where the structures primarily diverge. [, ]

Properties

Product Name

N-CYCLOPROPYL-3-METHANESULFONAMIDO-4-METHYLBENZAMIDE

IUPAC Name

N-cyclopropyl-3-(methanesulfonamido)-4-methylbenzamide

Molecular Formula

C12H16N2O3S

Molecular Weight

268.33 g/mol

InChI

InChI=1S/C12H16N2O3S/c1-8-3-4-9(12(15)13-10-5-6-10)7-11(8)14-18(2,16)17/h3-4,7,10,14H,5-6H2,1-2H3,(H,13,15)

InChI Key

KZYPLFGWRRWUCN-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2CC2)NS(=O)(=O)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CC2)NS(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.